molecular formula C18H14N2O4 B607577 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid CAS No. 2204290-85-5

3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid

Cat. No. B607577
M. Wt: 322.32
InChI Key: XGNNCRZDDAJBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid” is a chemical compound with the molecular formula C18H14N2O4 . It has a molecular weight of 322.32.


Molecular Structure Analysis

The molecular structure of “3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid” consists of an average mass of 322.315 Da and a monoisotopic mass of 322.095367 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid” include a density of 1.5±0.1 g/cm3, boiling point of 507.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, and enthalpy of vaporization of 81.9±3.0 kJ/mol .

Scientific Research Applications

Biosynthesis of Natural Products

3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid is related to the broader category of 3,5-AHBA (3-Amino-5-hydroxy benzoic acid) derivatives, which are precursors to a diverse array of natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, highlighting its significance in natural product biosynthesis (Kang, Shen, & Bai, 2012).

Synthesis and Theoretical Studies

The compound's synthesis and theoretical calculations have been explored, particularly in the creation of new mono azo dyes. The study demonstrates the use of 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, which is closely related to the compound , in synthesizing azo dyes through various spectroscopic techniques (Atay & Ulutürk, 2022).

Chemosensors Development

This compound has been used in the development of fluorescent and colorimetric anion chemosensors. It exhibits high selectivity and sensitivity, particularly for detecting specific ions in low concentration ranges, which is crucial in environmental monitoring and diagnostics (Nayak, Seo, Park, & Park, 2007).

Fluorescent Compounds and Lanthanide Complexes

Studies have focused on its role in the photophysical properties of fluorescent compounds and lanthanide complexes. This research is particularly relevant in understanding the energy-transfer pathways in luminescent materials, which has implications for optoelectronic applications (Kim, Baek, & Kim, 2006).

properties

IUPAC Name

3-hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-16-9-13(17(22)23)8-15(10-16)20-18(24)19-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,21H,(H,22,23)(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNNCRZDDAJBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137553171

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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